![molecular formula C10H19N3O3 B13519202 Tert-butyl 2-[amino(imino)methyl]morpholine-4-carboxylate](/img/structure/B13519202.png)
Tert-butyl 2-[amino(imino)methyl]morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-carbamimidoylmorpholine-4-carboxylate is a chemical compound with the molecular formula C10H19N3O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a morpholine ring, a carbamimidoyl group, and a tert-butyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-carbamimidoylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 2-carbamimidoylmorpholine-4-carboxylate may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-carbamimidoylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamimidoyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-carbamimidoylmorpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 2-carbamimidoylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbamimidoyl group is known to form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 2-carbamoylmorpholine-4-carboxylate
- tert-Butyl 3-carbamimidoylmorpholine-4-carboxylate
Uniqueness
tert-Butyl 2-carbamimidoylmorpholine-4-carboxylate is unique due to its specific structural features, including the position of the carbamimidoyl group and the presence of the tert-butyl ester group. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C10H19N3O3 |
|---|---|
Molekulargewicht |
229.28 g/mol |
IUPAC-Name |
tert-butyl 2-carbamimidoylmorpholine-4-carboxylate |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)13-4-5-15-7(6-13)8(11)12/h7H,4-6H2,1-3H3,(H3,11,12) |
InChI-Schlüssel |
RHGRPKHFOBHDET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azadispiro[3.1.3^{6}.1^{4}]decan-8-ol hydrochloride](/img/structure/B13519124.png)
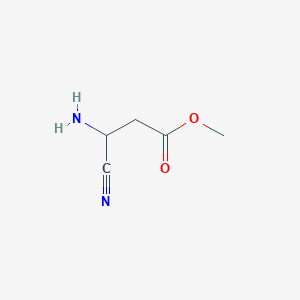
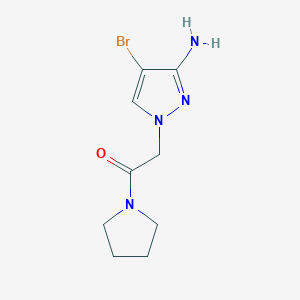
![3-Oxo-3-[3-(propan-2-yloxy)phenyl]-2-(pyridin-3-yl)propanenitrile](/img/structure/B13519130.png)
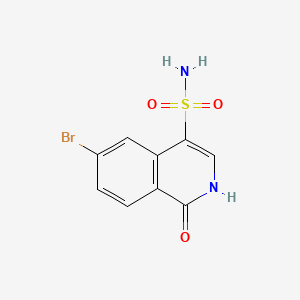
![Methyl 3-amino-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13519141.png)
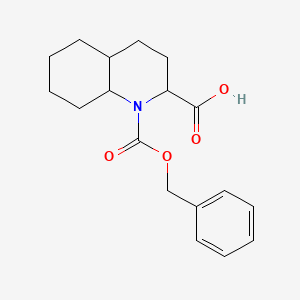

![6-Phenyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13519169.png)
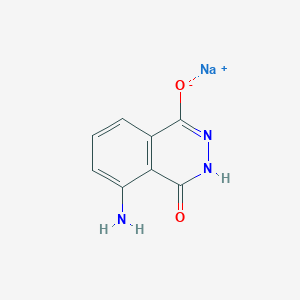

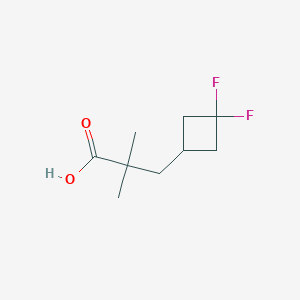

![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B13519211.png)
